2,2'-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine)
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Overview
Description
2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) is a complex organic compound characterized by its unique structure, which includes a butanediylbis(thio) linkage and pyrimidinamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) typically involves the reaction of 1,4-dibromobutane with thiourea to form the butanediylbis(thio) intermediate. This intermediate is then reacted with 6-methyl-4-pyrimidinamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The pyrimidinamine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidinamine derivatives.
Scientific Research Applications
2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar in structure but with different functional groups.
1,4-Butanediol diglycidyl ether: Shares the butanediyl linkage but has different reactive groups.
Uniqueness
2,2’-(1,4-Butanediylbis(thio))bis(6-methyl-4-pyrimidinamine) is unique due to its combination of thio and pyrimidinamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92629-40-8 |
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Molecular Formula |
C14H20N6S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2-[4-(4-amino-6-methylpyrimidin-2-yl)sulfanylbutylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C14H20N6S2/c1-9-7-11(15)19-13(17-9)21-5-3-4-6-22-14-18-10(2)8-12(16)20-14/h7-8H,3-6H2,1-2H3,(H2,15,17,19)(H2,16,18,20) |
InChI Key |
WNCNIOVYNWNZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCCSC2=NC(=CC(=N2)N)C)N |
Origin of Product |
United States |
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